molecular formula C34H56NO2PS B12094510 (R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12094510
M. Wt: 573.9 g/mol
InChI Key: GWINWJLUPIKHDB-RUITYDCOSA-N
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Description

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including phosphanyl, sulfinamide, and methoxyphenyl, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phosphanyl group: This step involves the reaction of a biphenyl derivative with di-tert-butylphosphine under controlled conditions to introduce the phosphanyl group.

    Introduction of the sulfinamide group: This step involves the reaction of a suitable amine with a sulfinyl chloride derivative to form the sulfinamide group.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the sulfinamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phosphanyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific molecular targets.

    Industry: It is used in the development of advanced materials and polymers, particularly those with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Di-tert-butylphosphino)biphenyl: This compound shares the phosphanyl group and biphenyl structure but lacks the sulfinamide and methoxyphenyl groups.

    2-(Di-tert-butylphosphino)-2’-methylbiphenyl: Similar to the previous compound but with a methyl group on the biphenyl structure.

    1,1’-Bis(di-tert-butylphosphino)ferrocene dichloropalladium(II): This compound contains the di-tert-butylphosphino group but is structurally different due to the presence of a ferrocene core and palladium coordination.

Uniqueness

®-N-((S)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C34H56NO2PS

Molecular Weight

573.9 g/mol

IUPAC Name

N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C34H56NO2PS/c1-30(2,3)25-21-23(22-26(29(25)37-16)31(4,5)6)28(35-39(36)34(13,14)15)24-19-17-18-20-27(24)38(32(7,8)9)33(10,11)12/h17-22,28,35H,1-16H3/t28-,39?/m0/s1

InChI Key

GWINWJLUPIKHDB-RUITYDCOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)NS(=O)C(C)(C)C

Origin of Product

United States

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